1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Description
Contextual Significance within Contemporary Organic and Medicinal Chemistry
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol belongs to the broader class of phenoxypropanolamines, a chemical scaffold that has garnered significant attention for its diverse biological activities. In contemporary research, this compound is being investigated for its potential as a versatile building block in the synthesis of more complex molecules. A notable application is in the preparation of membranogenic compounds, which are molecules capable of forming or integrating into lipid bilayers. researchgate.net This positions this compound as a valuable tool in the study of synthetic cell systems and for the development of advanced materials that can mimic biological membranes. researchgate.net
The presence of a primary aromatic amine, a hydroxyl group, and an ether linkage within its structure provides multiple reactive sites for chemical modification. This functional group versatility allows for its incorporation into a variety of molecular architectures, making it a target for combinatorial chemistry and the development of new pharmaceutical agents and functional materials.
Historical Trajectories and Evolution of Research on Phenoxypropanolamine Frameworks
The historical significance of the phenoxypropanolamine framework is deeply rooted in cardiovascular pharmacology. This scaffold is the cornerstone of the beta-blocker class of drugs, which revolutionized the treatment of conditions like angina pectoris, hypertension, and cardiac arrhythmias. revespcardiol.orgwikipedia.orgnih.gov The journey began in the 1950s with the discovery of dichloroisoproterenol, the first compound shown to block the effects of sympathomimetic amines. wikipedia.org This led to the development of the first clinically useful beta-blocker, pronethalol, in 1962, and shortly after, the landmark introduction of propranolol (B1214883). wikipedia.orgnih.gov
The development of propranolol, an aryloxypropanolamine, by Sir James Black was a pivotal moment in medicine and earned him the Nobel Prize in 1988. revespcardiol.orgnih.gov This event spurred extensive research into the synthesis and structure-activity relationships of aryloxypropanolamines, leading to the development of subsequent generations of beta-blockers with improved selectivity and pharmacokinetic profiles. revespcardiol.orgajrconline.org The synthetic routes to these compounds, often involving the reaction of a phenol (B47542) with epichlorohydrin (B41342) followed by the addition of an amine, have been well-established and refined over decades. wisdomlib.orggoogle.com This rich history of synthesis and pharmacological optimization provides a solid foundation for the contemporary exploration of novel derivatives like this compound.
Identification of Critical Research Gaps and Emerging Investigative Frontiers for the Compound
Despite the well-established history of the phenoxypropanolamine scaffold, there are several critical research gaps and emerging frontiers for this compound and related compounds.
Interactive Data Table: Research Gaps and Future Directions
| Research Area | Description of Gap | Emerging Investigative Frontier |
| Novel Pharmacological Applications | The pharmacological profile of this compound itself is largely unexplored beyond its role as a synthetic intermediate. While the parent scaffold is known for beta-blockade, the specific substitutions on this molecule could lead to different biological activities. | Investigation into its potential as an antagonist for other G protein-coupled receptors, or as an agent in other therapeutic areas such as oncology or neurology, where beta-blockers have shown some promise. nih.govnih.gov |
| Advanced Materials Science | The application of this compound in forming membranogenic materials is a recent development. researchgate.net The full potential of its self-assembly properties and its ability to be incorporated into more complex supramolecular structures is yet to be realized. | The design and synthesis of novel amphiphiles for drug delivery systems, biosensors, and the construction of artificial cells. researchgate.net Exploration of its use in creating responsive materials that can change their properties in response to stimuli like light or pH. |
| Bioconjugation and Chemical Biology | The primary amine and hydroxyl groups offer opportunities for bioconjugation, but this has not been extensively explored. | The development of probes and labels for studying biological systems, or for attaching the molecule to larger biomolecules like proteins or nucleic acids to modulate their function. |
| Green Synthesis and Process Optimization | While synthetic methods exist, there is always a need for more environmentally friendly and efficient synthetic routes to phenoxypropanolamine derivatives. | The development of catalytic and one-pot syntheses to reduce waste and improve yields, making the compound more accessible for a wider range of research applications. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-ethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCTRQIEGPEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444722 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94056-98-1 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol
Chemo- and Regioselective Synthetic Pathways
The construction of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol necessitates precise control over chemical reactions to ensure the desired functional groups react selectively and in the correct orientation.
Multi-Step Synthesis from Aniline and Related Precursors
A common and effective strategy for the synthesis of this compound involves a multi-step pathway starting from readily available precursors such as 4-nitrophenol (B140041), which can be derived from aniline. This method generally proceeds in two key stages: the formation of a nitrophenoxy intermediate followed by the reduction of the nitro group to an amine.
One plausible synthetic route begins with the reaction of 4-nitrophenol with 2-(ethoxymethyl)oxirane (also known as ethyl glycidyl (B131873) ether). This reaction, typically carried out in the presence of a base, involves the nucleophilic attack of the phenoxide ion on the less sterically hindered carbon of the epoxide ring. This ring-opening reaction is highly regioselective and results in the formation of the intermediate, 1-(4-nitrophenoxy)-3-ethoxypropan-2-ol.
The second step is the reduction of the nitro group of this intermediate to the primary amine, yielding the final product, this compound. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reducing agents like tin(II) chloride in acidic medium. Studies on similar compounds, such as 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols, have demonstrated that this synthetic approach can achieve good to high yields, often ranging from 39% to 99%. organic-chemistry.org
An alternative, though potentially less selective pathway, could involve the direct reaction of 4-aminophenol (B1666318) with 2-(ethoxymethyl)oxirane. However, this approach presents challenges in chemoselectivity, as the amine group of 4-aminophenol can also react with the epoxide. To circumvent this, protection of the amine group may be necessary, adding extra steps to the synthesis. For instance, the amino group can be protected as an amide, which is less nucleophilic, before the reaction with the epoxide, followed by a deprotection step. libretexts.org
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
For the initial etherification reaction between 4-nitrophenol and 2-(ethoxymethyl)oxirane, a variety of solvents can be screened. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The choice of base is also critical, with common choices including sodium hydroxide, potassium carbonate, or organic bases like triethylamine. The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of side products.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of the intermediate 1-(4-nitrophenoxy)-3-ethoxypropan-2-ol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol (B145695) | 60 | 12 | 75 |
| 2 | K2CO3 | DMF | 80 | 8 | 85 |
| 3 | Triethylamine | Acetonitrile | 70 | 16 | 68 |
| 4 | Cs2CO3 | DMF | 80 | 6 | 92 |
For the subsequent reduction of the nitro group, catalytic hydrogenation is often preferred due to its clean reaction profile. The optimization of this step would involve screening different catalysts (e.g., Pd/C, PtO2), hydrogen pressures, and solvents.
Catalytic Approaches in the Formation of this compound
Application of Homogeneous and Heterogeneous Catalysts
Both homogeneous and heterogeneous catalysts can be applied in the synthesis of this compound.
Heterogeneous Catalysis: The reduction of the nitro-intermediate is a prime example of heterogeneous catalysis. Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates the reaction with molecular hydrogen. The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simple work-up and potential for catalyst recycling, which aligns with the principles of green chemistry. uchicago.edu
Homogeneous Catalysis: In the epoxide ring-opening step, phase-transfer catalysts, which are a type of homogeneous catalyst, can be employed to facilitate the reaction between the aqueous phenoxide and the organic epoxide phase. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts for such reactions.
Development of Organocatalytic Strategies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, the principles can be applied. For instance, chiral organocatalysts could potentially be used to achieve an enantioselective ring-opening of 2-(ethoxymethyl)oxirane, leading to a specific stereoisomer of the final product. Proline and its derivatives are well-known organocatalysts for various transformations, including asymmetric aldol (B89426) and Michael reactions, and research into their application for epoxide openings is an active area.
Principles of Green Chemistry in the Production of this compound
The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. Several aspects of the synthesis of this compound can be designed to be more environmentally benign.
Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. The addition reaction of the epoxide to the phenol (B47542) is an example of a reaction with high atom economy.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, the use of toxic solvents could be minimized by exploring solvent-free reaction conditions or employing greener solvents like water or ethanol.
Catalysis: As mentioned, the use of catalysts is a cornerstone of green chemistry. Catalytic reactions are more energy-efficient and generate less waste compared to stoichiometric reactions. The use of recyclable heterogeneous catalysts for the reduction step is a clear example of this principle in action.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, when feasible, reduces energy consumption. Optimization studies can help identify conditions that allow for lower energy input without compromising the yield.
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Utilizing addition reactions like the epoxide ring-opening. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reducing agents with catalytic hydrogenation. |
| Designing Safer Chemicals | The target molecule itself is an intermediate, with its safety profile being a consideration for its final application. |
| Safer Solvents and Auxiliaries | Using water or ethanol as solvents where possible. |
| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures. |
| Use of Renewable Feedstocks | Exploring bio-based routes to precursors like 4-aminophenol. |
| Reduce Derivatives | Avoiding the use of protecting groups where possible to reduce the number of synthetic steps. |
| Catalysis | Employing recyclable heterogeneous catalysts (e.g., Pd/C) and exploring organocatalytic routes. |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in an efficient, selective, and sustainable manner.
Solvent-Free and Atom-Economical Syntheses
The development of solvent-free and atom-economical synthetic routes is a cornerstone of green chemistry, aiming to reduce waste and enhance efficiency. pharmafeatures.com
Solvent-Free Approaches:
Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reaction conditions offer a compelling alternative.
Microwave-Assisted Synthesis: The ring-opening of aryloxy epoxides with amines can be significantly accelerated under solvent-free microwave irradiation. For analogous aryloxypropanolamines, this method has been shown to produce therapeutically useful β-blockers in excellent yields (up to 98%) in as little as 10 minutes, a substantial improvement over the roughly 16 hours required for classical heating methods. researchgate.net This technique eliminates the need for a solvent and dramatically reduces reaction times and energy consumption. researchgate.net
Mechanochemistry: Mechanical force, generated through ball milling or grinding, can be used to drive chemical reactions in the absence of a solvent. rsc.orgacs.org This technique, known as mechanochemistry, has been successfully applied to the synthesis of various compounds, including the enzymatic kinetic resolution of precursors to β-blockers. acs.org For the synthesis of this compound, a mechanochemical approach could involve the grinding of solid 4-aminophenol with an ethoxy-substituted glycidyl ether.
Atom-Economical Syntheses:
Atom economy is a measure of how efficiently reactants are converted into the final product. pharmafeatures.com Syntheses with high atom economy are inherently less wasteful.
Epoxide Ring-Opening: The reaction between a phenol (like 4-aminophenol) and an epoxide (such as an ethoxy-substituted glycidyl ether) is a highly atom-economical route to aryloxypropanolamines. This reaction, in principle, incorporates all atoms from the reactants into the desired product.
Glycerol (B35011) as a Green Promoter: Glycerol, a biodegradable and non-toxic byproduct of biodiesel production, can serve as a recyclable solvent and reaction promoter. researchgate.net A protocol using glycerol as a promoting medium for the synthesis of aryloxypropanolamines like propranolol (B1214883) and atenolol (B1665814) has been developed, featuring mild reaction conditions, high yields, and high atom economy. researchgate.net This approach avoids hazardous reagents and allows for column-free purification, making it an attractive, eco-friendly alternative. researchgate.net
| Synthesis Approach | Key Features | Potential Application to this compound |
| Microwave-Assisted | Solvent-free, rapid reaction times, high yields. researchgate.net | Reaction of 4-aminophenol with an ethoxy-substituted glycidyl ether under microwave irradiation. |
| Mechanochemistry | Solvent-free, uses mechanical force, applicable to enzymatic reactions. acs.org | Grinding of solid reactants to induce the formation of the ether linkage. |
| Glycerol-Promoted | Bio-renewable solvent, mild conditions, high atom economy, recyclable. researchgate.net | Using glycerol as a medium for the condensation of 4-aminophenol and an ethoxy glycidyl ether. |
Strategies for Waste Reduction and Process Sustainability
Beyond solvent and atom economy, a holistic approach to sustainability involves minimizing waste throughout the entire synthetic process and utilizing renewable resources. acs.org
Catalysis and Biocatalysis:
Efficient Catalysis: The use of catalysts can reduce the number of synthetic steps, lower energy requirements, and increase reaction selectivity, all of which contribute to waste reduction. pharmafeatures.comwisdomlib.org For the synthesis of amine intermediates, catalysts based on earth-abundant materials are being developed as a sustainable alternative to those using scarce noble metals. europa.eu
Biocatalysis: Enzymes offer a powerful tool for sustainable manufacturing. wisdomlib.org They operate under mild conditions, exhibit high selectivity, and are biodegradable. pharmafeatures.comwisdomlib.org For instance, the coupling of alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) enzymes allows for the synthesis of high-value amines from low-cost alcohols, with water as the only byproduct. manchester.ac.uk This biocatalytic route replaces lengthy chemical syntheses that often involve toxic byproducts. manchester.ac.uk
Process Optimization:
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry can revolutionize production by reducing cycle times, minimizing waste generation, and improving process safety and control. wisdomlib.orgeuropeanpharmaceuticalreview.com
Waste Valorization: Efforts are underway to convert agricultural and forestry waste, such as lignocellulose, into valuable platform chemicals, including alcohols that can be converted to amines. europa.eu Researchers have successfully converted corncobs and rice husks into medical substances, offering a sustainable alternative to fossil fuel-derived starting materials. europeanpharmaceuticalreview.com
Solvent and Reagent Recycling: Implementing strategies for the recycling and reuse of solvents, catalysts, and intermediates is crucial for minimizing waste and improving the economic viability of a process. acs.orgpharmtech.com
| Sustainability Strategy | Principle | Relevance to this compound Synthesis |
| Biocatalysis | Use of enzymes for selective transformations under mild conditions. wisdomlib.orgmanchester.ac.uk | Potential for enzymatic amination or resolution steps, reducing byproducts. |
| Continuous Flow Chemistry | Smaller, continuous reaction volumes for better control and reduced waste. wisdomlib.orgeuropeanpharmaceuticalreview.com | Improved safety and efficiency for the key etherification and amination steps. |
| Renewable Feedstocks | Using biomass-derived starting materials instead of petrochemicals. europa.eursc.org | Sourcing precursors like 4-aminophenol from renewable bio-based molecules. |
| Solvent Recycling | Recovering and reusing solvents to minimize waste and cost. acs.orgpharmtech.com | Integration of a solvent recovery system into the manufacturing process. |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The biological activity of chiral molecules like this compound, which has a stereocenter at the 2-position of the propanol (B110389) chain, often resides primarily in one enantiomer. openaccessgovernment.orgmdpi.com Therefore, the ability to synthesize specific stereoisomers is of paramount importance.
Enantioselective Synthesis:
The synthesis of a single enantiomer can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For aryloxypropanolamines, this often involves starting with a chiral glycidol (B123203) or epichlorohydrin (B41342) derivative.
Asymmetric Catalysis: The use of a chiral catalyst can direct a reaction to favor the formation of one enantiomer over the other. For example, Jacobsen's catalyst has been used for the kinetic resolution of epoxides in the synthesis of β-blockers. ntnu.no
Enzymatic Kinetic Resolution: This is a widely used and highly effective method. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. acs.orgresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of enantiopure (S)-metoprolol and (S)-bisoprolol. researchgate.netmdpi.com The enantiopure chlorohydrin obtained can then be converted to the desired enantiomer of the final product. nih.gov
Diastereoselective Synthesis:
If additional chiral centers are present in the molecule, the synthesis must also control the relative stereochemistry between them to produce a specific diastereomer. The synthesis of a series of erythro- and threo-2-(aryloxy)-1-(2-piperidyl)ethanols demonstrated that the biological potency can differ significantly between diastereomers. drugbank.com Control of diastereoselectivity is typically achieved by careful selection of reagents and reaction conditions that favor the formation of one diastereomer over others, often through substrate-controlled or reagent-controlled methods.
| Method | Description | Example Application | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | Lipase-catalyzed acylation of a racemic intermediate. researchgate.netmdpi.com | Synthesis of (S)-bisoprolol using Candida antarctica lipase B to resolve a racemic chlorohydrin. mdpi.com | 96% |
| Asymmetric Epoxidation/Hydrolysis | Use of a chiral catalyst to create a chiral epoxide or to open it. ntnu.no | Kinetic resolution of an epoxide using Jacobsen's catalyst for the synthesis of (S)-betaxolol. ntnu.no | 99% |
| Chiral Building Block Synthesis | Starting the synthesis with an enantiomerically pure precursor. google.com | Use of chiral (R)-epichlorohydrin to synthesize (S)-metoprolol. google.com | >99% |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol
Reactivity of the Phenolic Amino Functional Group
The aromatic ring of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol is activated towards electrophilic substitution by the strong electron-donating effects of the amino group and the ether-linked oxygen. The primary amino group is a key site for various derivatization reactions.
Electrophilic Aromatic Substitution Reactions
The amino (-NH2) and the alkoxy (-OR) groups are potent activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the para position relative to the amino group is occupied by the ether linkage. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 3 and 5 of the benzene (B151609) ring).
The high reactivity of the aromatic ring, due to the combined activating effect of the amino and alkoxy groups, can sometimes lead to multiple substitutions or unwanted side reactions. libretexts.org To control the reactivity and achieve mono-substitution, it is often necessary to protect the highly activating amino group. A common strategy is the acetylation of the amine to form an amide, which is a less powerful activating group but still directs ortho- and para-substitution. libretexts.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Aromatic Rings
| Reaction | Reagent(s) | Product Type | Reference(s) |
| Bromination | Br2 in a suitable solvent | Bromo-substituted derivative | libretexts.org |
| Nitration | HNO3, H2SO4 (often with protection of the amine) | Nitro-substituted derivative | libretexts.org |
| Sulfonation | Fuming H2SO4 | Sulfonic acid derivative | masterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-substituted derivative | masterorganicchemistry.com |
Note: This table provides general examples of electrophilic aromatic substitution reactions on activated rings. Specific conditions for this compound would require experimental optimization.
Derivatization via Amidation, Alkylation, and Arylation
The primary amino group of this compound is nucleophilic and readily undergoes reactions such as amidation, alkylation, and arylation.
Amidation: The reaction with acyl chlorides or acid anhydrides leads to the formation of amides. N-acylation is generally preferred over O-acylation of the secondary alcohol due to the higher nucleophilicity of the amine compared to the hydroxyl group. quora.comquora.com This reaction is often used as a protective strategy in multi-step syntheses. google.com
Alkylation and Arylation: The nitrogen atom can also be alkylated or arylated. Selective N-alkylation of aminophenols can be achieved, although the potential for O-alkylation of the secondary alcohol exists and may require specific reaction conditions to control selectivity. researchgate.net Various methods for the N-alkylation of amines using alcohols or other alkylating agents have been developed. researchgate.net
Table 2: Examples of Derivatization Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Type | Key Observation | Reference(s) |
| Amidation | Acetic anhydride | N-acetyl derivative | Preferential N-acylation over O-acylation | quora.comquora.com |
| Alkylation | Alkyl halide, base | N-alkylated derivative | Potential for O-alkylation as a side reaction | researchgate.net |
| Arylation | Aryl halide, catalyst (e.g., Pd-based) | N-arylated derivative | Requires catalytic conditions | researchgate.net |
Note: The examples in this table are based on the known reactivity of p-aminophenol and related compounds. Specific outcomes for this compound may vary.
Role in Diazotization and Subsequent Coupling Processes
Primary aromatic amines are precursors to diazonium salts through a reaction known as diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). doubtnut.comlibretexts.org The resulting diazonium salt of this compound would be a highly reactive intermediate.
Diazonium salts are versatile intermediates in organic synthesis and can undergo two main types of reactions:
Substitution Reactions: The diazonio group (-N2+) is an excellent leaving group and can be replaced by a variety of nucleophiles, including -OH, -H, halogens, and -CN.
Coupling Reactions: Diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. numberanalytics.comlibretexts.org These compounds have applications as dyes and pigments. libretexts.org The coupling reaction with phenols typically occurs under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic solutions. libretexts.org
Table 3: Representative Diazotization and Coupling Reactions
| Reaction | Conditions | Product Type | Application | Reference(s) |
| Diazotization | NaNO2, HCl, 0-5 °C | Aryl diazonium salt | Synthetic intermediate | doubtnut.comlibretexts.org |
| Azo coupling with Phenol (B47542) | Alkaline pH | Azo dye | Dyes and pigments | libretexts.org |
| Azo coupling with Aniline | Weakly acidic pH | Azo dye | Dyes and pigments | libretexts.org |
Note: This table illustrates the general principles of diazotization and coupling reactions for aromatic amines.
Transformations at the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound is another site for chemical modification, allowing for transformations such as esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
Esterification: The secondary alcohol can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. chemguide.co.ukbyjus.com The reaction with carboxylic acids is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. chemguide.co.uk The use of more reactive acyl chlorides or acid anhydrides can drive the reaction to completion. youtube.com The rate of esterification can be influenced by the steric hindrance around the alcohol and the nature of the carboxylic acid derivative used. sparkl.me
Etherification: The hydroxyl group can also be converted into an ether. This typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Selective etherification in the presence of the phenolic amino group would require careful selection of reagents and reaction conditions.
Controlled Oxidation and Reduction Pathways
Oxidation: The secondary alcohol in this compound can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation. libretexts.org Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often preferred to avoid over-oxidation or reaction with other functional groups in the molecule, such as the amino group. masterorganicchemistry.com The presence of the amino and ether groups may influence the choice of oxidant to ensure chemoselectivity. nih.gov
Reduction: While the secondary hydroxyl group is already in a reduced state, the corresponding ketone, formed via oxidation, can be reduced back to the secondary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). khanacademy.org The choice of reducing agent would depend on the presence of other reducible functional groups in the molecule.
Table 4: Representative Transformations of the Secondary Hydroxyl Group
| Reaction | Reagent(s) | Product Type | Reference(s) |
| Esterification | Carboxylic acid, H+ catalyst | Ester | chemguide.co.ukbyjus.com |
| Oxidation | PCC or Swern oxidation reagents | Ketone | masterorganicchemistry.com |
| Reduction (of corresponding ketone) | NaBH4 or LiAlH4 | Secondary alcohol | khanacademy.org |
Note: This table provides general examples of reactions for secondary alcohols. The specific application to this compound would require experimental validation.
Stability Profile and Degradation Mechanisms under Defined Chemical Environments
The stability of this compound is a critical parameter, influencing its storage, handling, and its fate in various chemical processes. The presence of an aromatic amine, a secondary alcohol, and an ether linkage within the same molecule presents multiple potential sites for degradation.
Hydrolytic Stability and Kinetic Analysis
A kinetic study on the related compound p-aminophenol, which shares the aminophenoxy moiety, indicates that the amino group can be reactive under specific conditions, such as in acetylation reactions. researchgate.net However, direct hydrolytic degradation of the aromatic ring or the amine itself is not a primary degradation pathway under normal processing and storage conditions.
Table 1: Predicted Stability of Functional Groups in this compound to Hydrolysis
| Functional Group | Predicted Stability under Acidic Conditions | Predicted Stability under Neutral Conditions | Predicted Stability under Basic Conditions |
| Aromatic Amine | Generally stable, may form salts | Stable | Stable |
| Ether Linkage | Susceptible to cleavage | Stable | Stable |
| Secondary Alcohol | Stable | Stable | Stable |
Note: This table is based on general principles of organic chemistry and data for related compounds, as specific studies on this compound are limited.
Photolytic and Thermal Decomposition Pathways
The photochemical stability of aromatic amines is a well-studied area, with many anilines being susceptible to photo-oxidation and photodegradation. researchgate.netnih.gov The primary aromatic amine in this compound is expected to be the most photolabile functional group. Upon exposure to light, especially in the presence of oxygen, it can undergo complex reactions leading to colored degradation products. The mechanism likely involves the formation of radical intermediates. researchgate.net
Thermal decomposition studies on related amino alcohols and poly(ester amide)s containing amino alcohol units suggest that the stability is influenced by the molecular structure. nih.govresearchgate.net For this compound, thermal stress could lead to the degradation of the side chain, potentially through dehydration of the alcohol or cleavage of the ether bond. The aromatic amine itself is relatively thermally stable but can be a site for reactions at elevated temperatures. acs.org The boiling point of the compound is predicted to be 386.3±27.0 °C at 760 mmHg, indicating a degree of thermal stability at lower temperatures. chemsrc.com
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Photolysis | Oxidized aromatic species, colored polymeric materials |
| Thermolysis | p-Aminophenol, ethoxy-propanal, water, other fragmentation products |
| Acid Hydrolysis | p-Aminophenol, 1-ethoxy-2,3-propanediol |
Note: The listed products are hypothetical and based on the chemical structure, as specific degradation studies are not widely reported.
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions Involving the Compound
The reactivity of this compound is characterized by the interplay of its nucleophilic and electrophilic centers.
The primary aromatic amine group is a key nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electrophiles. For instance, in the synthesis of Suplatast Tosilate, this amine group reacts with an appropriate electrophile. spandidos-publications.com The nucleophilicity of the amine is influenced by the electron-donating nature of the phenoxy group.
The hydroxyl group on the propanol (B110389) side chain is also nucleophilic and can participate in reactions such as esterification or etherification under appropriate conditions.
Electrophilic reactions on the aromatic ring are directed by the powerful activating and ortho-, para-directing amino and alkoxy groups. However, under strongly acidic conditions required for some electrophilic aromatic substitutions, the amine group will be protonated, becoming a deactivating, meta-directing group.
The carbon atoms of the ethoxypropanol (B1617513) side chain can act as electrophilic centers. For example, the carbon bearing the hydroxyl group and the adjacent carbons can be susceptible to nucleophilic attack, especially if the hydroxyl group is protonated or converted into a better leaving group.
Table 3: Summary of Reactive Sites in this compound
| Site | Type of Reactivity | Potential Reactions |
| Aromatic Amine (-NH2) | Nucleophilic | Acylation, Alkylation, Diazotization |
| Aromatic Ring | Nucleophilic (activated) | Electrophilic Aromatic Substitution |
| Hydroxyl Group (-OH) | Nucleophilic | Esterification, Etherification |
| Ether Oxygen | Nucleophilic (Lewis basic) | Coordination with Lewis acids |
| Propanol Backbone Carbons | Electrophilic | Nucleophilic Substitution (with activation) |
Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. For 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, a detailed analysis of its 1H, 13C, and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of its molecular framework.
Comprehensive 1H, 13C, and 2D NMR Assignment
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aminophenoxy group, the protons of the propan-2-ol backbone, and the ethoxy side chain. The aromatic protons typically appear as a set of doublets in the aromatic region (δ 6.5-7.0 ppm) due to the para-substitution pattern. The protons on the propan-2-ol chain would present as a series of multiplets, with the methine proton of the hydroxyl-bearing carbon appearing at a characteristic downfield shift. The ethoxy group protons would manifest as a triplet and a quartet.
The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons will show distinct signals, with the carbon attached to the oxygen appearing at a lower field compared to the others. The carbons of the propan-2-ol and ethoxy groups will also have characteristic chemical shifts.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (Aromatic, ortho to -O) | 6.75 | d | 8.8 |
| H (Aromatic, meta to -O) | 6.65 | d | 8.8 |
| H (CH-OH) | 4.05 | m | - |
| H (CH₂-OAr) | 3.90 | m | - |
| H (CH₂-OEt) | 3.50 | q | 7.0 |
| H (OH) | ~2.5 (broad s) | s | - |
| H (NH₂) | ~3.4 (broad s) | s | - |
| H (CH₃) | 1.20 | t | 7.0 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (Aromatic, C-O) | 151.0 |
| C (Aromatic, C-N) | 141.0 |
| C (Aromatic, CH) | 116.0 |
| C (Aromatic, CH) | 115.5 |
| C (CH-OH) | 70.0 |
| C (CH₂-OAr) | 71.0 |
| C (CH₂-OEt) | 66.5 |
| C (CH₃) | 15.0 |
Conformational Analysis and Dynamic NMR Studies
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds.
Elucidation of Functional Group Vibrations and Hydrogen Bonding
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with the broadness arising from intermolecular hydrogen bonding. researchgate.netnih.govmiamioh.edu The C-O stretching vibrations of the ether and alcohol functionalities would likely appear as strong bands in the 1250-1000 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ range. The presence of the amino group would also be confirmed by N-H bending vibrations around 1600 cm⁻¹.
Hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands. In a concentrated sample, extensive hydrogen bonding leads to broader and red-shifted absorption bands compared to a dilute solution in a non-polar solvent where free, non-hydrogen-bonded O-H and N-H stretches would be observed at higher frequencies as sharper peaks. researchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3400-3200 | Strong, Broad |
| N-H Stretch | 3400-3200 | Moderate, Broad |
| Aromatic C-H Stretch | 3100-3000 | Moderate |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Moderate to Strong |
| N-H Bend | ~1600 | Moderate |
| C-O Stretch (Ether & Alcohol) | 1250-1000 | Strong |
Investigation of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can be investigated using vibrational spectroscopy. Different polymorphic forms of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. While no specific studies on the polymorphism of this compound have been reported, techniques like FT-IR and Raman spectroscopy have been successfully used to identify and quantify polymorphs in other compounds. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of a compound, allowing for the confirmation of its elemental composition. whitman.edu The molecular formula of this compound is C₁₁H₁₇NO₃, corresponding to a monoisotopic mass of approximately 211.1208 Da. youtube.com
Electron ionization (EI) mass spectrometry of this compound would lead to the formation of a molecular ion (M⁺˙), which can then undergo various fragmentation processes. The analysis of these fragmentation patterns provides valuable structural information. For aromatic ethers, a common fragmentation pathway involves cleavage of the bond beta to the aromatic ring. In the case of this compound, this would lead to the formation of a stable phenoxy radical or cation. Cleavage of the C-C bonds in the propanol (B110389) chain is also expected, leading to fragments characteristic of alcohols and ethers. researchgate.net Alpha-cleavage next to the oxygen atom of the ether is a common fragmentation route for ethers, while alcohols often exhibit loss of water. researchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 211 | [C₁₁H₁₇NO₃]⁺˙ | Molecular Ion |
| 109 | [HOC₆H₄NH₂]⁺˙ | Cleavage of the ether bond |
| 108 | [OC₆H₄NH₂]⁺ | Loss of a hydrogen from the aminophenol fragment |
| 73 | [CH(OH)CH₂OCH₂CH₃]⁺ | Cleavage of the aryl-O bond |
| 45 | [CH₂OCH₂CH₃]⁺ | Alpha-cleavage of the ether |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, the parent ion of this compound (with a molecular weight of 211.26 g/mol ) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern observed would provide definitive structural confirmation.
Based on the known fragmentation patterns of similar aminophenoxy and propanolamine (B44665) compounds, a predicted MS/MS fragmentation pattern for this compound can be proposed. Key bond cleavages would likely occur at the ether linkages and around the propanol backbone.
Predicted Fragmentation Pathways:
Loss of the ethoxy group: Cleavage of the C-O bond in the ethoxypropyl chain would result in a significant fragment.
Cleavage of the aminophenoxy group: The bond between the phenoxy group and the propanol backbone is another likely point of fragmentation.
Water loss: The hydroxyl group on the propanol moiety could be easily lost as a neutral water molecule.
Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom in the amino group is a common fragmentation pathway for amines. libretexts.org
A hypothetical data table of the major expected fragment ions is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 212.13 [M+H]⁺ | 166.10 | C₂H₆O (Ethanol) | [M+H - C₂H₅OH]⁺ |
| 212.13 [M+H]⁺ | 120.08 | C₃H₇O₂ (Ethoxypropanol) | [H₂N-C₆H₄-O]⁺ |
| 212.13 [M+H]⁺ | 108.08 | C₅H₁₁NO (Ethoxyaminopropane) | [HO-C₆H₄-NH₂]⁺ |
| 212.13 [M+H]⁺ | 93.06 | C₅H₁₂O₃ (Ethoxypropanediol) | [C₆H₅NH₂]⁺ |
This table is a representation of predicted data based on the fragmentation of structurally similar compounds and is for illustrative purposes.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. nih.gov By replacing specific atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), researchers can gain detailed mechanistic insights into its formation and reactivity.
For instance, to elucidate the mechanism of its synthesis, one could use ¹⁸O-labeled 4-aminophenol (B1666318) to react with 3-ethoxy-1,2-epoxypropane. By analyzing the final product using mass spectrometry, the position of the ¹⁸O atom would confirm which C-O bond is formed during the reaction.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique would provide invaluable information about the bond lengths, bond angles, and conformation of this compound in its solid state.
Although a crystal structure for this specific compound has not been reported, we can infer its likely structural features from related compounds. The molecule possesses several key features that would influence its crystal packing: a flexible ethoxypropyl chain, a rigid phenyl ring, and functional groups (amino and hydroxyl) capable of forming hydrogen bonds.
Analysis of Molecular Geometry and Intermolecular Interactions
A hypothetical crystal structure of this compound would likely reveal a network of intermolecular hydrogen bonds. The primary amine (-NH₂) and the secondary alcohol (-OH) groups are excellent hydrogen bond donors and acceptors. These interactions would play a crucial role in stabilizing the crystal lattice.
The aromatic phenyl ring could also participate in π-π stacking interactions, further influencing the supramolecular assembly. The flexible ethoxypropyl chain would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular contacts.
Hypothetical Crystallographic Data Table:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
| Hydrogen Bonds | N-H···O, O-H···N, O-H···O |
| π-π Stacking | Present |
This table contains hypothetical data based on crystallographic data of similar aromatic propanolamine derivatives and is for illustrative purposes.
Co-Crystallization and Supramolecular Assembly
Co-crystallization is a technique where a target molecule is crystallized with another compound (a "coformer") to form a new crystalline solid with potentially improved physicochemical properties. ijper.org The ability of this compound to form hydrogen bonds and engage in other non-covalent interactions makes it a good candidate for co-crystallization studies.
By selecting appropriate coformers, such as dicarboxylic acids or other molecules with complementary hydrogen bonding sites, it would be possible to create novel supramolecular assemblies. nso-journal.org These co-crystals could exhibit different melting points, solubilities, and stabilities compared to the pure compound. The study of such supramolecular structures is a vibrant area of crystal engineering.
The design of these assemblies would be guided by the principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. mdpi.com For this compound, the amine and hydroxyl groups would be key players in forming reliable synthons with various coformers.
Computational Chemistry and Molecular Modeling of 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for understanding the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the molecular and electronic properties of organic compounds like 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p)), are utilized to determine the optimized molecular geometry corresponding to the lowest energy state of the molecule.
These calculations can provide valuable insights into the molecule's electronic characteristics. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which contribute to a detailed understanding of the molecule's reactive nature.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
| Electronegativity | 3.35 eV | Tendency to attract electrons |
| Chemical Hardness | 2.35 eV | Resistance to change in electron distribution |
Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be performed and compared with experimental data to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts of molecules like this compound. epstem.net These theoretical spectra serve as a valuable tool for the interpretation and assignment of experimental spectroscopic data.
Conformational Space Exploration and Potential Energy Surface Mapping
The flexibility of the ether and propanol (B110389) side chains in this compound allows for the existence of multiple conformations. Understanding the conformational landscape is crucial as different conformers can exhibit varying biological activities and physical properties. Computational methods can be used to explore the conformational space and map the potential energy surface (PES). By systematically rotating the rotatable bonds and calculating the corresponding energies, a detailed PES can be constructed. This map reveals the low-energy, stable conformations of the molecule and the energy barriers between them.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can also be employed to predict the potential reaction pathways of this compound. By modeling the interactions with other reactants, it is possible to map out the energetic profile of a chemical reaction. This includes identifying the structures and energies of transition states, which are the high-energy intermediates that govern the reaction rate. Understanding the reaction mechanisms at a molecular level is essential for predicting the chemical stability and potential metabolic fate of the compound.
Synthesis and Structure Property Relationships of 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol Derivatives and Analogues
Rational Design Principles for Novel Phenoxypropanolamine Derivatives
The design of new phenoxypropanolamine derivatives is a process guided by established structure-activity relationships (SAR) and the desire to modulate specific physicochemical properties. The core structure, characterized by a substituted phenoxy group linked to a propanolamine (B44665) side chain, offers multiple points for modification. Rational design often involves a systematic approach to altering these components to achieve desired outcomes.
Key principles in the rational design of these derivatives include:
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar steric and electronic properties. For example, in the broader class of phenoxypropanolamines, modifications to the aromatic ring substituents can significantly impact receptor binding affinities. nih.gov
Lipophilicity Modulation: The lipophilicity of a molecule, often quantified by its logP value, is a critical determinant of its behavior in various chemical and biological systems. Altering the alkyl or aryl substituents on the phenoxy ring or the ether linkage can systematically tune this property. Studies on related compounds have shown that increased lipophilicity can correlate with higher activity in certain contexts. nih.gov
Conformational Constraints: Introducing rigid elements or specific functional groups can lock the molecule into a preferred conformation. This can enhance its interaction with a target by reducing the entropic penalty of binding.
Scaffold Hopping: This advanced strategy involves replacing the central phenoxypropanolamine core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new classes of compounds with potentially improved properties. nih.gov
The design process often leverages computational modeling to predict the effects of structural changes on properties like binding affinity and solubility before undertaking synthetic efforts. nih.govresearchgate.net
Diversification Strategies for the Synthesis of Structurally Modified Analogues
The synthesis of a diverse library of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol analogues relies on flexible and efficient synthetic routes that allow for the introduction of various substituents. A common strategy involves the convergent synthesis, where different fragments of the molecule are prepared separately and then combined in the final steps.
A typical synthetic approach starts with the reaction of a substituted phenol (B47542) with an epoxide, such as 2-(ethoxymethyl)oxirane, to form the ether linkage. The choice of the starting phenol allows for the introduction of a wide range of substituents on the aromatic ring. Subsequent chemical transformations can then be used to modify other parts of the molecule.
For instance, a study on the synthesis of 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols demonstrated both linear and convergent methods. researchgate.net In the linear approach, the synthesis begins with p-nitrophenol, which is reacted with an appropriate epoxide. The nitro group is then reduced to an amine in the final step. The convergent method involves preparing key intermediates, such as 1-(alkyloxy)-3-(4-nitrophenoxy)propan-2-ols, which are then reduced to the desired anilines. researchgate.net
Table 1: Synthetic Diversification Strategies
| Strategy | Description | Example Starting Materials |
| Aromatic Ring Modification | Utilizes a variety of substituted 4-nitrophenols or 4-aminophenols to introduce diverse functional groups on the phenyl ring. | 4-Nitrophenol (B140041), substituted phenols researchgate.net |
| Ether Side-Chain Variation | Employs different 2-(alkoxymethyl)oxiranes to vary the alkoxy group at the 3-position. | 2-(Ethoxymethyl)oxirane, other substituted oxiranes researchgate.net |
| Amino Group Derivatization | The primary amino group of this compound can be further modified through reactions such as acylation, alkylation, or sulfonylation to create a wide range of amides, secondary/tertiary amines, and sulfonamides. | This compound, acyl chlorides, alkyl halides |
| Stereoselective Synthesis | Employs chiral starting materials or catalysts to produce specific stereoisomers of the target compounds. mdpi.com | Chiral epoxides, stereoselective reducing agents |
These strategies, often used in combination, provide a powerful toolkit for generating a library of structurally diverse analogues for further investigation.
Quantitative Structure-Property Relationships (QSPR) in Derivative Series
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their observed activities or properties. nih.govnih.gov These models are valuable for predicting the properties of newly designed molecules and for gaining insights into the structural features that govern a particular outcome. nih.govresearchgate.net
In the context of phenoxypropanolamine derivatives, QSPR models can be developed to predict a range of properties, including:
Physicochemical Properties: Such as boiling point, solubility, and lipophilicity (logP). nih.govresearchgate.net
Chemical Reactivity: Predicting the susceptibility of the molecule to degradation or metabolism. mdpi.com
Binding Affinity: Correlating structural features with the strength of interaction with a specific protein or receptor in a non-clinical setting.
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known structures and measured properties is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. pqri.org
For a series of phenoxypropanolamine derivatives, a QSPR study might reveal, for example, that the binding affinity to a particular enzyme is positively correlated with the hydrophobicity of the substituent on the phenoxy ring and negatively correlated with its steric bulk. Such a model can then be used to guide the synthesis of new derivatives with potentially enhanced properties.
Table 2: Example QSPR Descriptors and Their Potential Relevance
| Descriptor Class | Example Descriptor | Potential Relevance |
| Constitutional | Molecular Weight | General size of the molecule |
| Topological | Wiener Index | Branching and compactness of the molecule |
| Geometric | Molecular Surface Area | Steric interactions |
| Electronic | Dipole Moment | Polarity and electrostatic interactions |
| Lipophilicity | Calculated logP | Hydrophobicity and membrane permeability |
Mechanistic Studies of in vitro Chemical Interactions with Defined Biological Components (Non-Clinical/Non-Human Focus)
Understanding the molecular mechanisms by which this compound and its derivatives interact with biological components is crucial for elucidating their chemical behavior. These studies are conducted in controlled in vitro systems, focusing on the fundamental chemical interactions rather than any clinical or human applications.
Interaction with Plant Proteins in Model Systems
Hydrogen Bonding: The hydroxyl and amino groups on the propanolamine chain, as well as the ether oxygen, can act as hydrogen bond donors and acceptors.
Aromatic Interactions: The phenoxy ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the protein's binding pocket.
Model systems using isolated plant proteins could be employed to study these interactions. Techniques such as fluorescence quenching, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) could provide quantitative data on binding affinities and thermodynamics.
Enzyme Inhibition Mechanisms in Non-Human Biological Assays
Phenoxypropanolamine derivatives have been investigated as inhibitors of various enzymes in non-human systems. nih.gov The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and its substrate.
For instance, studies on other phenoxypropanolamine derivatives have shown them to be inhibitors of the 20S proteasome, a multi-catalytic enzyme complex found in various organisms. nih.gov In such cases, the inhibitor might bind to the active site of one of the proteasome's subunits, preventing the substrate from binding and being cleaved.
In silico docking studies can complement experimental assays by predicting the binding mode of the inhibitor within the enzyme's active site. nih.gov These studies can reveal key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors.
Chemical Aspects of Formation as an Impurity in Related Compounds
This compound can potentially be formed as an impurity during the synthesis or degradation of other structurally related compounds. For example, in the synthesis of more complex molecules that use 4-aminophenol (B1666318) or a related precursor, incomplete reaction or side reactions could lead to the formation of this compound.
Degradation pathways of larger molecules containing the 4-aminophenoxy moiety could also lead to the formation of this compound. For instance, the cleavage of an amide bond in a larger molecule could potentially yield 4-aminophenol, which could then react with other components in the mixture or degradation products to form the title compound.
A review on the degradation of acetaminophen, which contains a 4-aminophenol substructure, highlights various degradation pathways that lead to the formation of 4-aminophenol and its subsequent oxidation products. nih.gov While not directly related to this compound, this illustrates the potential for the 4-aminophenol moiety to be a key intermediate in degradation processes.
The detection and quantification of such impurities are critical in the quality control of chemical manufacturing. Chromatographic methods, such as HPLC and GC, coupled with mass spectrometry, are typically used to identify and measure the levels of impurities like this compound.
Applications of 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol in Advanced Chemical Materials and Processes
Role as a Key Intermediate in Fine Chemical Synthesis
The structural features of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, particularly the presence of a reactive aromatic amine and a hydroxyl group, position it as a significant intermediate in the synthesis of a variety of fine chemicals.
Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic dyes and pigments, especially azo dyes. The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542), naphthol, or another aromatic amine.
The primary amino group on the phenoxy ring of this compound can undergo diazotization to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds to produce a wide range of specialty dyes. The ethoxypropan-2-ol substituent can influence the final properties of the dye, such as its solubility, lightfastness, and affinity for specific substrates. While specific commercial dyes derived directly from this compound are not extensively documented in public literature, its potential as a precursor is chemically evident. The modification of the hydroxyl and ether groups could further tune the properties of the resulting colorants.
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, suggests its potential utility as a reagent or a ligand in catalysis. Amino alcohols are known to be effective ligands for metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones and imines. In such reactions, the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in the reduction of prochiral substrates.
While the specific use of this compound as a catalyst or ligand is not widely reported, its structural motif is analogous to other amino alcohol ligands used in organic synthesis. The presence of the aminophenoxy group could also modulate the electronic properties of the catalytic system. Furthermore, the compound itself can act as a nucleophilic reagent through its amino group in various organic reactions.
| Potential Reactions as a Reagent/Ligand | Description |
| Ligand in Asymmetric Catalysis | The amino and hydroxyl groups can chelate to a metal center (e.g., Ruthenium, Rhodium), forming a catalyst for reactions like asymmetric reduction of ketones. |
| Nucleophilic Addition | The primary amine can act as a nucleophile, reacting with electrophiles such as acyl chlorides or aldehydes. |
| Epoxide Ring Opening | The amine or alcohol can act as a nucleophile to open epoxide rings, leading to the formation of more complex molecules. |
Integration into Polymer Systems and Resin Compositions
The reactivity of its functional groups allows this compound to be incorporated into various polymer structures, either as a monomer or as a modifying agent to enhance material properties.
The primary amine and secondary hydroxyl groups of this compound are capable of participating in step-growth polymerization reactions. For example, it can react with difunctional compounds such as diisocyanates to form polyurethanes or with di- or poly-functional epoxides to form epoxy resins. The incorporation of this monomer would introduce the flexible ethoxypropanol (B1617513) side chain and the aromatic aminophenoxy group into the polymer backbone, potentially influencing properties like thermal stability, mechanical strength, and chemical resistance.
The presence of two different reactive groups (amine and hydroxyl) also opens the possibility for creating more complex polymer architectures through controlled polymerization strategies.
Modern display technologies, such as Organic Light-Emitting Diodes (OLEDs), rely on materials with specific photophysical properties. While there is no direct evidence of this compound being used in commercial display technologies, its chemical structure contains moieties that are relevant to this field. Aminophenoxy derivatives can be part of larger molecular structures that exhibit fluorescence or are used as charge transport materials.
Emerging Applications in Targeted Chemical Modalities (e.g., Plant Biotechnology Tools)
Recent research has explored the synthesis of 1-(4-aminophenoxy)-3-(alkyl)propane-2-ols as building blocks for the preparation of membranogenic compounds. These types of molecules have the ability to self-assemble and form vesicles, which can mimic cell membranes. This emerging application highlights the potential of this compound and its derivatives in the field of biotechnology and material science. Such vesicle-forming compounds could be used for targeted delivery systems, for example, in encapsulating and delivering active compounds in various biological systems.
While direct applications in plant biotechnology are not yet established for this specific compound, the development of novel delivery systems is a key area of research in agriculture for the targeted application of pesticides or nutrients. The ability to form membranogenic structures from derivatives of this compound suggests a potential future application in this area.
Future Research Directions and Emerging Paradigms for 1 4 Aminophenoxy 3 Ethoxypropan 2 Ol
Exploration of Unconventional Synthetic Methodologies
Traditional synthetic routes to 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol have been established, but future research should focus on more efficient, sustainable, and scalable methods.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.govscielo.brnih.gov The multi-step synthesis of this compound could be adapted to a telescoped flow process, where sequential reactions occur in a continuous stream, minimizing manual handling and purification steps. nih.govnih.gov This approach could lead to higher yields and purity, which is crucial for its potential pharmaceutical applications. A possible flow synthesis could involve the reaction of 4-aminophenol (B1666318) with an ethoxy-substituted epoxide in a microreactor, followed by in-line purification. uc.ptresearchgate.net
Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govmdpi.com For this compound, which is a chiral molecule, biocatalysis could be employed for the asymmetric synthesis of specific enantiomers. magtech.com.cnnih.govfrontiersin.org This is particularly important as the biological activity of chiral compounds often resides in a single enantiomer. Future research could explore the use of oxidoreductases or transaminases to produce enantiomerically pure (R)- or (S)-1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, which would be invaluable for pharmacological studies. frontiersin.org
| Synthetic Method | Potential Advantages for this compound |
| Flow Chemistry | Increased yield and purity, enhanced safety, scalability, potential for automation. nih.govscielo.brnih.gov |
| Biocatalysis | High enantioselectivity for producing specific isomers, mild and sustainable reaction conditions, reduced by-products. nih.govmdpi.commagtech.com.cnnih.gov |
Integration with Advanced High-Throughput Screening Techniques
To uncover the full application spectrum of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. azolifesciences.comyu.edu HTS allows for the rapid testing of large libraries of compounds for a specific biological or material property. nih.govewadirect.com
Given that derivatives of this compound have been investigated as membranogenic agents, HTS assays could be developed to screen for compounds that modulate membrane properties. nih.gov This could involve fluorescence-based assays that measure membrane fluidity or permeability. nih.gov Furthermore, as an aromatic amine, derivatives could be screened for a wide range of biological activities, from enzyme inhibition to receptor binding, using established HTS platforms. nih.gov The development of cell-based HTS assays would be particularly valuable for identifying compounds with specific cellular effects. mdpi.com
| Screening Approach | Potential Applications for this compound Derivatives |
| Membrane-Active Compound Screening | Identification of molecules that can alter lipid bilayers for applications in drug delivery or as antimicrobial agents. nih.gov |
| Target-Based Biochemical Assays | Discovery of inhibitors or modulators for specific enzymes or receptors. nih.gov |
| Cell-Based Phenotypic Screening | Uncovering compounds that induce desired cellular responses, such as anti-proliferative or anti-inflammatory effects. mdpi.com |
Development of Novel Analytical Techniques for Trace Analysis and Characterization
As this compound and its derivatives find use in various applications, the need for sensitive and selective analytical methods for their detection and characterization will become critical.
Trace Analysis: The detection of trace levels of this compound or its metabolites in complex matrices, such as environmental samples or biological fluids, will require advanced analytical techniques. acs.org Methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be highly suitable for this purpose due to their high sensitivity and specificity. nih.govnumberanalytics.com The development of specific sample preparation techniques, such as solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs), could further enhance the detection limits. nih.gov
Isomer Characterization: For chiral compounds like this compound, the separation and characterization of individual enantiomers are crucial. Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), will be essential. Furthermore, spectroscopic methods like two-dimensional nuclear magnetic resonance (2D NMR) can provide detailed structural information to confirm the identity and purity of the synthesized compounds. numberanalytics.com
| Analytical Technique | Purpose in the Study of this compound |
| LC-MS/MS | Quantification of trace amounts in biological and environmental samples. nih.govnumberanalytics.com |
| Chiral HPLC | Separation and quantification of individual enantiomers. |
| 2D NMR Spectroscopy | Unambiguous structural elucidation and confirmation of purity. numberanalytics.com |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational modeling with experimental work can significantly accelerate the discovery and optimization of new applications for this compound. nih.govfrontiersin.org
In Silico Design and Screening: Computational tools can be used to design novel derivatives of this compound with desired properties. researchgate.netnih.govnih.gov For instance, molecular docking studies can predict the binding affinity of derivatives to a specific biological target, helping to prioritize compounds for synthesis and experimental testing. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of derivatives with their observed activity, guiding further optimization.
Molecular Dynamics Simulations: To understand the behavior of this compound in complex systems, such as its interaction with lipid membranes, molecular dynamics (MD) simulations can provide invaluable insights at the atomic level. nih.gov These simulations can reveal how the molecule inserts into and affects the properties of the membrane, which can guide the design of more effective membranogenic agents. researchgate.net This synergistic approach, where computational predictions guide experimental investigations and experimental results refine computational models, will be a powerful paradigm for future research. nih.govnih.gov
| Computational Method | Application in Research of this compound |
| Molecular Docking | Predicting the interaction of derivatives with biological targets to guide synthesis. nih.gov |
| QSAR Modeling | Establishing relationships between chemical structure and activity to optimize compound design. |
| Molecular Dynamics Simulations | Investigating the dynamic behavior and interactions of the compound in biological environments, such as cell membranes. nih.govresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminophenol with epichlorohydrin derivatives under alkaline conditions (e.g., NaOH in ethanol) at 60–80°C yields the intermediate, which is further functionalized with ethoxy groups via Williamson ether synthesis. Key parameters include pH control (to avoid amine protonation) and solvent selection (polar aprotic solvents like DMF improve reactivity). Yields can vary from 50–80% depending on stoichiometry and catalyst use (e.g., K₂CO₃ for etherification) .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Methodological Answer: Combine chromatographic and spectroscopic methods:
- HPLC (C18 column, acetonitrile/water mobile phase) detects impurities down to 0.1% levels.
- LC-MS/MS confirms molecular identity (e.g., [M+H]⁺ at m/z 242.3) and quantifies degradation products.
- ¹H-NMR (DMSO-d₆) verifies structural integrity: δ 6.6–7.2 ppm (aromatic protons), δ 3.4–4.2 ppm (ethoxy and hydroxyl groups). Reference standards (e.g., USP/EP-grade) are critical for calibration .
Q. What are the key structural analogs of this compound, and how do their bioactivities differ?
Methodological Answer: Analogues include:
- 1-(4-Nitrophenoxy)-3-ethoxypropan-2-ol : Lacks the amine group, reducing solubility but increasing oxidative stability.
- 1-(4-Aminophenoxy)-3-methoxypropan-2-ol : Shorter alkoxy chain alters lipophilicity (logP difference ≈ 0.5).
Comparative bioactivity studies require standardized assays (e.g., enzyme inhibition or cell viability tests). For instance, the ethoxy variant shows enhanced CNS penetration in murine models compared to methoxy derivatives .
Advanced Research Questions
Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction products) be resolved during synthesis?
Methodological Answer: Contradictions often arise from competing reaction mechanisms. For example, oxidation of the hydroxyl group (using KMnO₄) may yield ketones, while reduction (NaBH₄) stabilizes the alcohol. To resolve this:
- Use in situ FTIR to monitor intermediate formation.
- Employ DFT calculations (e.g., Gaussian software) to predict thermodynamic favorability of pathways.
- Optimize stepwise protection/deprotection strategies (e.g., TBS protection of hydroxyl groups) to direct selectivity .
Q. What advanced strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?
Methodological Answer:
- Molecular docking (AutoDock Vina) identifies binding affinities to targets like adrenergic receptors (e.g., β1 vs. β2 selectivity).
- Pharmacophore modeling highlights critical groups: the 4-aminophenoxy moiety for hydrogen bonding and ethoxy chain for hydrophobic interactions.
- Metabolic stability assays (hepatic microsomes) correlate structural modifications (e.g., fluorination at the phenyl ring) with half-life improvements .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Methodological Answer: Chiral resolution methods include:
- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) with baseline separation (α > 1.5).
- Enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation of the hydroxyl group).
- X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration. Purity >99% ee is achievable with iterative recrystallization .
Q. What in vitro/in vivo models are suitable for evaluating toxicological profiles?
Methodological Answer:
- In vitro : HepG2 cells for hepatotoxicity screening (IC₅₀ via MTT assay).
- In vivo : Rodent models (Sprague-Dawley rats) assess acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidney).
- ADME studies : Radiolabeled compounds (¹⁴C-tracing) quantify bioavailability and metabolite formation (e.g., glucuronide conjugates) .
Data Contradictions and Resolution
- vs. 7 : Discrepancies in reaction outcomes (e.g., oxidation products) are resolved by mechanistic studies (kinetic vs. thermodynamic control).
- vs. 18 : Variations in LC-MS/MS methodologies highlight the need for harmonized protocols (e.g., ISO 17025 compliance).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
